molecular formula C10H13NO2 B232774 Songarosaponin C CAS No. 141544-48-1

Songarosaponin C

Cat. No.: B232774
CAS No.: 141544-48-1
M. Wt: 1089.3 g/mol
InChI Key: QCTOOMMAXGMSIZ-UWEADKLSSA-N
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Description

The compound “Songarosaponin C” is a complex organic molecule with multiple hydroxyl groups and a hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the hexacyclic core and the attachment of various hydroxyl groups. Typical reaction conditions may include the use of protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis and purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution may yield ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.

Biology

In biology, this compound may be studied for its potential biological activity. Its hydroxyl groups and hexacyclic structure suggest it could interact with various biological targets.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects. Its complex structure may allow it to interact with multiple molecular targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals or as a precursor for the production of high-value products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. These interactions may involve hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The specific pathways involved would depend on the biological context in which the compound is studied.

Properties

CAS No.

141544-48-1

Molecular Formula

C10H13NO2

Molecular Weight

1089.3 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C54H88O22/c1-24-32(59)39(66)43(74-45-41(68)37(64)34(61)26(20-56)71-45)54(75-24,76-46-42(38(65)35(62)27(21-57)72-46)73-44-40(67)36(63)33(60)25(19-55)70-44)30-8-11-48(4)28(49(30,5)22-58)9-12-50(6)29(48)10-13-53-31-18-47(2,3)14-16-52(31,23-69-53)17-15-51(50,53)7/h10,13,24-46,55-68H,8-9,11-12,14-23H2,1-7H3/t24-,25-,26-,27-,28?,29?,30?,31+,32-,33-,34-,35-,36+,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,48+,49?,50-,51+,52?,53?,54+/m1/s1

InChI Key

QCTOOMMAXGMSIZ-UWEADKLSSA-N

SMILES

CC1C(C(C(C(O1)(C2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CCC7(C5CC(CC7)(C)C)CO6)C)C)C)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@](O1)(C2CC[C@]3(C(C2(C)CO)CC[C@@]4(C3C=CC56[C@]4(CCC7([C@@H]5CC(CC7)(C)C)CO6)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)(C2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CCC7(C5CC(CC7)(C)C)CO6)C)C)C)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O

Origin of Product

United States

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